Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
Overview
Description
Isobornyl acetate is a natural product found in Micromeria juliana and Plectranthus glabratus with data available.
Scientific Research Applications
Anticonvulsant, Hypoglycemic, and Anti-inflammatory Potential : Derivatives of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate have shown significant anticonvulsant protection against pentylenetetrazole seizures. Certain compounds displayed hypoglycemic activity and anti-inflammatory potential without signs of ulcerogenicity, comparing favorably with reference drugs like indomethecin (Aboul-Enein et al., 2006).
Tandem Molecular Rearrangement in Alkylation : In the presence of boron trifluoride and glacial acetic acid, the alkylation of phenol with camphene involving this compound leads to tandem molecular rearrangement, producing a mixture of ortho- and para-substituted phenols (Chukicheva, Spirikhin, & Kuchin, 2008).
Study of Cations Derived from Derivatives : The reactions of certain exo-2-aryl derivatives in strong acid have been studied, revealing insights into the mechanisms of equilibration and transformation into monocyclic allylic cations (Coxon & Steel, 1979).
Synthesis of Chiral Organotin Reagents : The synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor and their application in chemical reactions has been explored, demonstrating their potential in asymmetric synthesis (Helliwell, Thomas, & Townsend, 2002).
Interactions with Lipid Membranes : Research into sulfur-containing monoterpenoids related to this compound indicates potential applications in hemostasis and drug development, based on their interactions with cellular lipid membranes (Nikitina et al., 2020).
Ritter Reaction Studies : The Ritter reaction involving derivatives of this compound has been investigated, providing insights into reaction mechanisms and product formation (Kozlov et al., 1988).
NMR Solvating Agents for Chiral Discrimination : Derivatives have been used as chiral solvating agents in NMR analysis, demonstrating their utility in determining enantiomeric purity of certain compounds (Kannappan, Jain, & Bedekar, 2015).
Mechanism of Action
Target of Action
Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .
Mode of Action
Isobornyl acetate interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .
Biochemical Pathways
The biochemical pathways affected by isobornyl acetate are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.
Result of Action
The primary result of isobornyl acetate’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .
Action Environment
The action of isobornyl acetate can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate involves the cyclization of a precursor compound followed by acetylation of the resulting bicyclic compound.", "Starting Materials": [ "3,7-dimethylocta-1,6-diene", "acetic anhydride", "sulfuric acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Add 3,7-dimethylocta-1,6-diene to a flask containing sulfuric acid and heat the mixture to 60°C for 2 hours to obtain the bicyclic precursor.", "Step 2: Add sodium acetate to the flask and heat the mixture to 80°C for 30 minutes to promote cyclization of the precursor.", "Step 3: Cool the mixture and extract the bicyclic compound with ethyl acetate.", "Step 4: Acetylate the bicyclic compound by adding acetic anhydride and heat the mixture to 60°C for 2 hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography to obtain Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate." ] } | |
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. | |
CAS No. |
125-12-2 |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |
InChI Key |
KGEKLUUHTZCSIP-JFGNBEQYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
density |
0.978 at °C 0.979-0.984 |
flash_point |
190 °F (88 °C) /closed cup/ |
melting_point |
29.0 °C |
125-12-2 | |
physical_description |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonyms |
isobornyl acetate pichtosin |
vapor_pressure |
0.6 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.